2-Iodobenzophenone

Catalog No.
S779272
CAS No.
25187-00-2
M.F
C13H9IO
M. Wt
308.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Iodobenzophenone

CAS Number

25187-00-2

Product Name

2-Iodobenzophenone

IUPAC Name

(2-iodophenyl)-phenylmethanone

Molecular Formula

C13H9IO

Molecular Weight

308.11 g/mol

InChI

InChI=1S/C13H9IO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H

InChI Key

MEIFVWINIHKENC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2I

Organic Synthesis Precursor

-Iodobenzophenone can act as a precursor for the synthesis of other more complex organic molecules. The presence of the iodine group makes it susceptible to various nucleophilic substitution reactions, allowing researchers to replace the iodine with a desired functional group. This property is valuable in the creation of new organic compounds with specific properties for applications in medicinal chemistry, materials science, and other fields [1].

Here, the specific reactivity of the iodine group allows for controlled modification of the molecule, enabling the creation of diverse new structures.

Source

[1] Journal of the American Chemical Society "Synthesis of Functionalized Diarylmethanones using Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions" ()

Photoinitiator for Polymerization

-Iodobenzophenone exhibits photoinitiating properties, meaning it can absorb light and initiate the polymerization reaction of certain monomers. When exposed to ultraviolet (UV) light, 2-iodobenzophenone undergoes a chemical transformation that generates free radicals. These free radicals can then attack monomer molecules, triggering a chain reaction that leads to polymer formation [2].

This application is particularly useful for researchers studying light-curable polymers, which have applications in various fields like 3D printing, photoresists for microfabrication, and UV-curable coatings.

Source

[2] Progress in Polymer Science "Photoinitiated Cationic Polymerization: Scope, Mechanism, and Applications" ()

2-Iodobenzophenone is an organic compound with the molecular formula C₁₃H₉IO, characterized by the presence of an iodine atom attached to a benzophenone structure. It consists of two phenyl groups connected by a carbonyl group (C=O) and is classified as an aryl ketone. This compound is notable for its applications in organic synthesis and photochemistry due to its ability to act as a photoinitiator in polymerization reactions and its role in various chemical transformations. The compound is known for its reactivity and potential biological activities, making it a subject of interest in both industrial and research settings .

2-Iodobenzophenone should be handled with care in a laboratory setting. While detailed data is limited, it is likely to exhibit some of the following hazards common to aromatic compounds:

  • Skin and eye irritant: Contact with the skin or eyes can cause irritation.
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
  • Environmental hazards: Organic compounds can potentially harm aquatic life. Proper disposal procedures should be followed.
, highlighting its role as a radical initiator.
  • Biological Interactions: Investigations into its antimicrobial properties have shown effective interactions with bacterial membranes, suggesting mechanisms for its biological activity .
  • These studies contribute to understanding how 2-iodobenzophenone functions within various chemical contexts.

    2-Iodobenzophenone exhibits notable biological activities, including:

    • Antimicrobial Properties: Studies have indicated that this compound may possess antimicrobial effects, making it useful in developing antibacterial agents.
    • Skin Irritation: According to safety data, it is classified as a skin irritant and can cause serious eye irritation upon contact, necessitating careful handling in laboratory and industrial settings .

    The biological profile of 2-iodobenzophenone suggests potential applications in pharmaceuticals and materials science.

    Several methods exist for synthesizing 2-iodobenzophenone:

    • Direct Halogenation: Benzophenone can be iodinated using iodine or iodine monochloride in the presence of a Lewis acid catalyst, typically yielding 2-iodobenzophenone.
    • Friedel-Crafts Acylation: This involves the acylation of iodobenzene with benzoyl chloride in the presence of aluminum chloride, facilitating the introduction of the carbonyl group.
    • Rearrangement Reactions: Certain rearrangement reactions involving precursors such as 2-iodobenzoic acid can also lead to the formation of 2-iodobenzophenone .

    These synthetic routes provide flexibility depending on available starting materials and desired yields.

    2-Iodobenzophenone finds various applications across different fields:

    • Photoinitiator in Polymer Chemistry: It is widely used as a photoinitiator for UV-curable coatings and inks due to its ability to generate free radicals upon exposure to UV light.
    • Organic Synthesis: The compound serves as an intermediate in synthesizing other organic molecules, including pharmaceuticals and agrochemicals.
    • Analytical Chemistry: It can be employed as a reagent for detecting specific compounds in analytical procedures .

    These applications underscore its importance in both industrial processes and laboratory research.

    Several compounds share structural similarities with 2-iodobenzophenone. Here are some notable examples:

    Compound NameStructure TypeKey Features
    BenzophenoneAryl KetoneCommonly used as a UV filter; less reactive than 2-iodobenzophenone.
    IodobenzeneAryl HalideUsed in nucleophilic substitution; lacks carbonyl functionality.
    4-IodobenzophenoneAryl KetoneSimilar structure; exhibits different reactivity patterns due to position of iodine.
    2-BromobenzophenoneAryl KetoneSimilar halogenated derivative with distinct properties due to bromine's lower electronegativity.

    Each of these compounds has unique characteristics that differentiate them from 2-iodobenzophenone while sharing common functional groups or structural motifs. This comparison emphasizes the unique reactivity and application potential of 2-iodobenzophenone within organic chemistry contexts.

    XLogP3

    3.9

    GHS Hazard Statements

    Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Wikipedia

    2-Iodobenzophenone

    Dates

    Modify: 2023-08-15

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